molecular formula C11H13N3 B3022181 1-(4-methylbenzyl)-1H-pyrazol-4-amine CAS No. 1002414-59-6

1-(4-methylbenzyl)-1H-pyrazol-4-amine

Cat. No.: B3022181
CAS No.: 1002414-59-6
M. Wt: 187.24 g/mol
InChI Key: GNUSWZVMTDHGOP-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis Methodology

  • Efficient Synthesis Approach : A study by Becerra, Rojas, & Castillo (2021) reported an efficient one-pot two-step synthesis method for pyrazole derivatives. This approach is notable for its operational ease and quick reaction times, highlighting the versatility in synthesizing compounds like 1-(4-methylbenzyl)-1H-pyrazol-4-amine.

2. Structural and Spectroscopic Analysis

  • Crystallographic Studies : The work of Titi et al. (2020) involved detailed structural characterization of pyrazole derivatives using X-ray crystallography. Such analyses are crucial for understanding the molecular structure and potential applications of this compound.

3. Chemical Properties and Reactions

  • Spectroscopic Investigations : Özkınalı et al. (2018) explored the synthesis of new Schiff bases of pyrazole derivatives, including spectroscopic studies. This research Özkınalı et al. (2018) provides insights into the chemical behavior and properties of compounds like this compound.

4. Antimicrobial Applications

  • Antibacterial and Antifungal Properties : A study by Raju et al. (2010) synthesized pyrazol-5-amine derivatives to evaluate their antibacterial and antifungal activities. The findings suggest potential antimicrobial applications for this compound.

Future Directions

While specific future directions for “1-(4-methylbenzyl)-1H-pyrazol-4-amine” are not available, similar compounds like “2,3-Bis((E)-4-hydroxybenzylidene)-N1,N4-bis(4-methylbenzyl)succinamide” are being studied for their potential as neuroprotective and anti-neuroinflammatory agents .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUSWZVMTDHGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.